molecular formula C13H17N3O B2596727 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile CAS No. 2198912-45-5

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2596727
CAS No.: 2198912-45-5
M. Wt: 231.299
InChI Key: ZPTDISOVNXCNNZ-UHFFFAOYSA-N
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Description

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a methoxy group at position 6 of the pyridine ring, substituted with a 1-methylpiperidin-4-yl moiety. This compound combines a nitrogen-rich heterocyclic core (pyridine) with a nitrile group at position 3 and a piperidine-based side chain. Its structural analogs, however, demonstrate diverse biological and photochemical activities, as discussed below .

Properties

IUPAC Name

6-[(1-methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTDISOVNXCNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 4-methylpiperidine with 3-cyanopyridine under specific conditions. The process may include steps such as:

    Nucleophilic substitution: The piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.

    Cyclization: Formation of the piperidine ring structure.

    Functional group modifications: Introduction of the methoxy group to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at the 2- and 4-positions. Key examples include:

ReagentConditionsProductYieldSource
Piperazine derivativesDMF, 80°C, K2CO3Piperazine-linked pyridine analogs63–72%
Alkyl/aryl aminesCH2Cl2, rt, NaBH(OAc)3Amino-substituted pyridines53–74%

In one protocol, treatment with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions (DEAD, PPh3, THF) yielded alkylated derivatives through oxygen nucleophile participation .

Cyano Group Transformations

The nitrile functionality participates in:

A. Hydrolysis

ReagentConditionsProductNotesSource
1M NaOHTHF/MeOH, 60°CPyridine-3-carboxylic acidRequires 12 hr reflux
H2SO4 (conc.)H2O/EtOH, 100°CAmide intermediatesPartial hydrolysis

B. Cycloadditions
Malononitrile undergoes Michael addition with 3,5-dibenzylidenepiperidin-4-one derivatives in the presence of Fe3O4-GO-NH2 nanocatalyst (CH2Cl2, rt), forming pyrano[3,2-c]pyridine systems via intramolecular cyclization .

Piperidine-Methoxy Side Chain Modifications

A. N-Methylation

ReagentConditionsOutcomeSource
CH3IK2CO3, DMF, 50°CQuaternary ammonium salt formation
Formaldehyde/NaBH3CNMeOH, rtReductive alkylation

B. Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the piperidine nitrogen to N-oxide, confirmed byH NMR δ 3.2–3.4 ppm shifts.

Catalytic Hydrogenation

CatalystConditionsProductSelectivitySource
Pd/C (10%)H2 (1 atm), EtOHSaturated piperidine derivatives>95%
Raney NiH2 (3 atm), THFPyridine → piperidine reductionModerate

Notably, hydrogenolysis of the t-butyloxycarbonyl (Boc) group in related compounds occurs quantitatively under acidic conditions (4M HCl/dioxane) .

Cross-Coupling Reactions

Boronic AcidCatalystYieldSource
4-CF3-C6H4B(OH)2Pd(PPh3)4, K2CO3, DMF38%
2-ThienylBpinXPhos Pd G3, SPhos45%

Complexation with Metals

The nitrile and pyridine nitrogen atoms coordinate to transition metals:

Metal SaltSolventComplex TypeApplicationSource
FeCl3EtOH/H2OOctahedral Fe(III) complexCatalysis studies
Cu(OTf)2CH3CNSquare-planar Cu(II) complexMedicinal chemistry

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Nitrile → ketone conversion via radical intermediates

  • Piperidine ring opening at >300 nm exposure

Reaction Mechanism Table

Key mechanistic pathways observed:

Reaction TypeIntermediateCharacterization MethodReference
SNArMeisenheimer complex C NMR, IR
Michael additionEnolate speciesHPLC-MS
N-OxidationRadical cationEPR spectroscopy

This compound's versatility makes it valuable for constructing pharmacologically active molecules, particularly kinase inhibitors and AMPK activators . Recent advances in flow chemistry have improved yields in multi-step syntheses involving this building block .

Scientific Research Applications

Introduction to 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. With a molecular formula of C13H17N3OC_{13}H_{17}N_{3}O and a molecular weight of approximately 231.29 g/mol, this compound exhibits various biological activities that make it a candidate for further research.

Pharmacological Potential

This compound has been studied for its potential as a therapeutic agent in various conditions:

  • Neurological Disorders : The compound's structure suggests potential activity on neurotransmitter systems, which could be beneficial in treating disorders such as depression or anxiety. Research indicates that similar compounds have shown promise in modulating serotonin and dopamine pathways, which are crucial in mood regulation .
  • Cancer Treatment : Preliminary studies have indicated that derivatives of pyridine compounds can exhibit anti-cancer properties. The carbonitrile group is often associated with increased cytotoxicity against cancer cell lines. Investigations into its mechanism of action are ongoing, focusing on how it may inhibit tumor growth or induce apoptosis in malignant cells .

Mechanistic Insights

Understanding the mechanism of action for compounds like this compound is crucial:

  • Receptor Interaction : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake. This interaction could lead to enhanced mood stabilization or anti-anxiety effects.
  • Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer proliferation, although specific targets remain to be elucidated .

Mechanism of Action

The mechanism of action of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-3-Carbonitrile Derivatives with Varied Substituents

Pyridine-3-carbonitrile derivatives exhibit tunable properties based on substituent modifications. Key comparisons include:

a) 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile (CID 28491040)
  • Structure : Features a 4-methoxyphenylmethoxy group at position 5.
  • Properties: Higher lipophilicity due to the aromatic methoxyphenyl group.
b) 2-Amino-4,6-Diphenyl-Pyridine-3-Carbonitrile Derivatives (S1–S8)
  • Structure: Amino group at position 2, phenyl groups at positions 4 and 6.
  • Properties :
    • Fluorescence emission in the blue-green region (410–500 nm).
    • Electron-donating groups (e.g., -SCH₃ in S4–S6) enhance extinction coefficients and fluorescence intensity.
    • Applications: High-performance photoinitiators for 3D printing and photopolymerization .
c) 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
  • Structure : Piperazine ring substituted with a 3-methylphenyl group at position 6.
  • Applications: Not explicitly stated, but structural similarity suggests kinase or receptor modulation .

Pharmacologically Active Analogs

a) Vandetanib (Figure 1:9 in )
  • Structure : Quinazoline core with a 6-[(1-methylpiperidin-4-yl)methoxy] group.
  • Properties :
    • Antitumor activity via EGFR/VEGFR inhibition.
    • The piperidinylmethoxy side chain enhances solubility and target binding .
b) Selpercatinib (Evidences 6–8)
  • Structure : Pyrazolo[1,5-a]pyridine-3-carbonitrile core with complex bicyclic amine substituents.
  • Properties :
    • RET kinase inhibitor (IC₅₀ < 0.5 nM).
    • The 1-methylpiperidinyl group in related compounds improves pharmacokinetics (e.g., bioavailability) .

Comparative Data Table

Compound Name Core Structure Substituent at Position 6 Key Properties/Applications Reference
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile Pyridine-3-carbonitrile (1-Methylpiperidin-4-yl)methoxy Potential kinase inhibition; improved solubility
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methoxyphenylmethoxy High lipophilicity; materials science
Vandetanib Quinazoline (1-Methylpiperidin-4-yl)methoxy EGFR/VEGFR inhibition; antitumor
Selpercatinib Pyrazolo[1,5-a]pyridine Bicyclic amines with methoxypyridine RET kinase inhibition (IC₅₀ < 0.5 nM)
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) Pyridine-3-carbonitrile 4-Methylthiophenyl, phenyl Photoinitiator (λₑₘ: 450 nm)

Research Findings and Implications

  • Cytotoxic Activity : Pyridine-3-carbonitriles with bulky substituents (e.g., piperidine) show enhanced cytotoxicity, likely due to improved target engagement .
  • Photochemical Applications : Electron-donating substituents (e.g., -SCH₃) optimize fluorescence and photoinitiation efficiency, critical for 3D printing .
  • Kinase Inhibition : Piperidine-containing analogs (e.g., vandetanib, selpercatinib) demonstrate that nitrogen-rich side chains enhance selectivity for kinase active sites .

Biological Activity

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-methylpiperidine and 3-cyanopyridine. This process includes several key steps:

  • Nucleophilic substitution : The nitrogen atom of the piperidine ring attacks the electrophilic carbon on the pyridine ring.
  • Cyclization : Formation of the piperidine structure.
  • Functional group modifications : Introduction of the methoxy group onto the pyridine ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways, which is crucial for its therapeutic potential. The compound may exhibit activity against specific cancer cell lines and other biological systems .

Cytotoxic Activity

Recent studies have assessed the cytotoxic effects of related pyridine derivatives against several cancer cell lines. For instance, compounds structurally similar to this compound were tested against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cells. The results indicated that certain derivatives exhibited promising antiproliferative effects with IC50 values ranging from 1 to 5 µM, demonstrating significant cytotoxicity particularly against HepG2 cells .

Case Study 1: Cytotoxicity Assessment

A study published in MDPI evaluated the cytotoxicity of various pyridine derivatives, including those similar to this compound. The findings highlighted that specific compounds showed strong cytotoxic activity with IC50 values below 100 µM across multiple cancer cell lines, suggesting a potential for further development in cancer therapeutics .

CompoundCell LineIC50 (µM)
Compound AHepG2<5
Compound BDU145<10
Compound CMBA-MB-231<20

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyridine derivatives. It was found that introducing larger substituents on the aromatic ring significantly enhanced cytotoxic activity. For example, a methoxy group at position 2 of the phenyl ring was associated with improved efficacy against selected cancer cell lines .

Comparison with Similar Compounds

This compound can be compared with other pyridine and piperidine derivatives. Its unique structural features confer distinct properties that may enhance its bioactivity.

Compound TypeExampleNotable Activity
Pyridine Derivative3-cyanopyridineModerate anticancer activity
Piperidine Derivative4-methylpiperidineNeuroactive properties
Target CompoundThis compoundHigh cytotoxicity against specific cancer cells

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing pyridine-3-carbonitrile derivatives like 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, pyridine-3-carbonitrile derivatives can be synthesized via reactions of piperidone derivatives with ylidenemalononitriles in methanol using sodium as a base . For 6-substituted derivatives, alkoxy groups (e.g., methoxy) are introduced through nucleophilic displacement of halogen or hydroxyl precursors under mild basic conditions. The 1-methylpiperidine moiety is typically added via alkylation or Mitsunobu reactions .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) characterize the structural features of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm the methylpiperidinyl methoxy group (δ ~3.5–4.0 ppm for methoxy protons, δ ~2.2–2.8 ppm for piperidinyl methyl). 13^{13}C NMR identifies the cyano group (δ ~110–120 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, especially the planarity of the pyridine ring and spatial arrangement of the piperidinyl methoxy group. For example, crystal structures of related compounds show dihedral angles <10° between pyridine and substituent rings .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Pyridine-3-carbonitriles are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Piperidine-containing derivatives may show improved solubility in acidic buffers due to protonation of the nitrogen .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Modify substituents : Vary the piperidinyl group (e.g., replace 1-methyl with bulkier alkyls) to assess steric effects on receptor binding. Adjust the methoxy chain length to modulate lipophilicity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC50_{50} values to identify critical functional groups .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, incubation time). For example, conflicting cytotoxicity results may arise from differences in cell line viability protocols .
  • Metabolite analysis : Use LC-MS to identify degradation products or active metabolites that might explain discrepancies .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or binding modes of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize the geometry to predict electrophilic/nucleophilic sites (e.g., nitrile group reactivity). HOMO-LUMO gaps (~5–6 eV for similar pyridines) indicate stability .
  • Docking studies : Dock into protein active sites (e.g., PARP-1) using AutoDock Vina. Focus on hydrogen bonds between the nitrile and catalytic residues (e.g., Ser904) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm for nitriles). Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v) .
  • Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) by removing phospholipid interferents .

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